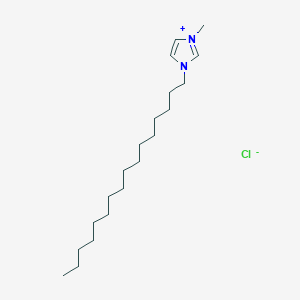

1-Hexadecyl-3-methylimidazolium chloride

描述

属性

IUPAC Name |

1-hexadecyl-3-methylimidazol-3-ium;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCPPLZJPPBIWRU-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCN1C=C[N+](=C1)C.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H39ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8047923 | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

343.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

61546-01-8 | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=747260 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8047923 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Hexadecyl-3-methylimidazolium chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1-HEXADECYL-3-METHYLIMIDAZOLIUM CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/EQ4UWS7WUN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Physicochemical Properties of 1-Hexadecyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium chloride, often abbreviated as [C16MIm]Cl, is a cationic surfactant that belongs to the class of compounds known as ionic liquids (ILs). Specifically, it is categorized as a surface-active ionic liquid (SAIL). Its amphiphilic nature, stemming from a polar imidazolium (B1220033) headgroup and a long nonpolar hexadecyl tail, imparts unique properties that make it a subject of significant interest in various scientific and industrial domains, including material science, catalysis, and biotechnology.[1] This guide provides an in-depth overview of its core physicochemical properties, detailed experimental protocols for their measurement, and logical workflows to aid in its synthesis and characterization.

Core Physicochemical Properties

The fundamental properties of this compound are summarized below. These properties are crucial for understanding its behavior in various media and for designing applications.

General and Physical Properties

A compilation of the general and physical characteristics of [C16MIm]Cl is presented in Table 1. It is important to note the significant discrepancies reported in the literature for its melting point, which may be attributable to variations in purity, crystalline structure, or experimental conditions.

| Property | Value | Source(s) |

| CAS Number | 61546-01-8 | [2][3][4][5] |

| Molecular Formula | C₂₀H₃₉ClN₂ | [2][3][4][5] |

| Molecular Weight | 342.99 g/mol | [3][5] |

| Appearance | White crystalline solid | [1] |

| Melting Point | 81-83 °C / 210 °C | [1][6] |

| Density | 1.193 g/cm³ | [6] |

Solubility and Surface Activity

As a cationic surfactant, the solubility and surface-active properties of [C16MIm]Cl are paramount to its function. These characteristics are summarized in Table 2.

| Property | Description | Source(s) |

| Solubility | Soluble in water and ethanol. | [1] |

| Surface Activity | Behaves as a surfactant, reducing the surface tension of aqueous solutions. Forms aggregates (micelles) above a certain concentration. | [7] |

| Critical Micelle Concentration (CMC) | The concentration at which surfactant monomers begin to form micelles. The CMC of 1-alkyl-3-methylimidazolium chlorides decreases with increasing alkyl chain length. | [7][8] |

Experimental Protocols

Detailed methodologies for the synthesis and characterization of key properties of [C16MIm]Cl are provided below.

Synthesis of this compound

The synthesis of [C16MIm]Cl is typically achieved via a quaternization reaction, a common method for preparing imidazolium-based ionic liquids.

Principle: The synthesis involves the nucleophilic substitution reaction between 1-methylimidazole (B24206) and 1-chlorohexadecane (B1210310) (hexadecyl chloride). The lone pair of electrons on one of the nitrogen atoms of the 1-methylimidazole ring attacks the electrophilic carbon atom of the hexadecyl chloride, leading to the formation of the 1-hexadecyl-3-methylimidazolium cation and a chloride anion.

Materials and Reagents:

-

1-methylimidazole (purified)

-

1-chlorohexadecane (hexadecyl chloride)

-

An appropriate solvent (e.g., toluene, acetonitrile, or solvent-free conditions can be used)

-

Ethyl acetate (B1210297) or diethyl ether (for washing/purification)

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer and heating mantle

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and reflux condenser, combine equimolar amounts of 1-methylimidazole and 1-chlorohexadecane. The reaction can be performed neat or with a solvent like toluene.

-

Reaction Conditions: Heat the mixture with stirring. A typical reaction temperature is around 80°C. The reaction is generally carried out for 24 to 48 hours to ensure completion.[9]

-

Product Isolation: After the reaction period, cool the mixture to room temperature. The product, being an ionic liquid, will often be a viscous liquid or a solid that is immiscible with the nonpolar solvent (if used).

-

Purification:

-

Decant the solvent (if applicable).

-

Wash the resulting product multiple times with a non-polar solvent like ethyl acetate or diethyl ether to remove any unreacted starting materials.

-

The purified product is then dried under vacuum using a rotary evaporator to remove any residual solvent.

-

-

Characterization: The final product's structure and purity should be confirmed using techniques such as ¹H NMR and ¹³C NMR spectroscopy.

Determination of Critical Micelle Concentration (CMC)

The CMC is a fundamental parameter for any surfactant. It can be determined by observing the change in various physical properties of the solution as a function of surfactant concentration. The surface tension method is a primary and direct technique.

Principle: Surfactant molecules initially adsorb at the air-water interface, which leads to a significant decrease in the solution's surface tension. Once the interface is saturated with monomers, any further addition of the surfactant results in the formation of micelles within the bulk solution. At this point, the concentration of free monomers in the solution (and at the interface) remains relatively constant, and thus the surface tension also plateaus. The concentration at which this transition occurs is the CMC.[10]

Materials and Equipment:

-

High-purity this compound

-

Deionized or Milli-Q water

-

Precision balance

-

Volumetric flasks and pipettes

-

Tensiometer (using Wilhelmy plate or du Noüy ring method)

Procedure (Using Wilhelmy Plate Method):

-

Stock Solution Preparation: Prepare a concentrated stock solution of [C16MIm]Cl in deionized water by accurately weighing the compound and dissolving it in a known volume of water.

-

Preparation of Dilutions: Create a series of solutions with decreasing concentrations from the stock solution. The concentration range should span the expected CMC.

-

Tensiometer Calibration and Setup: Calibrate the tensiometer according to the manufacturer's instructions. The Wilhelmy plate, typically made of platinum, must be thoroughly cleaned (e.g., by flaming to red heat) to ensure a contact angle of zero.[11]

-

Measurement:

-

Begin with the most dilute solution to minimize contamination.

-

Place the sample solution in the vessel and position it on the tensiometer stage.

-

Immerse the Wilhelmy plate into the solution. The instrument measures the force exerted on the plate by the liquid lamella.

-

Record the surface tension value once the reading stabilizes.

-

Thoroughly clean and dry the plate and sample vessel between each measurement of different concentrations.

-

-

Data Analysis:

-

Plot the measured surface tension (γ) as a function of the logarithm of the surfactant concentration (log C).

-

The resulting plot will typically show two distinct linear regions.

-

Fit straight lines to the data points in both regions (before and after the inflection).

-

The concentration corresponding to the intersection of these two lines is the determined CMC.[12]

-

Micelle Formation and Structure

The defining characteristic of [C16MIm]Cl in aqueous solution is its ability to self-assemble into micelles. This process is driven by the hydrophobic effect, where the nonpolar hexadecyl tails seek to minimize their contact with water molecules.

Above the CMC, the surfactant monomers aggregate to form spherical or ellipsoidal structures. In these micelles, the hydrophobic tails are sequestered in the core, creating a nonpolar microenvironment, while the hydrophilic imidazolium headgroups form the outer shell, remaining in contact with the surrounding water. This self-assembly is a dynamic equilibrium, with monomers constantly exchanging between the bulk solution and the micelles. The formation of these aggregates is responsible for the characteristic plateau in surface tension and changes in other physical properties like conductivity and osmotic pressure.[10]

References

- 1. nbinno.com [nbinno.com]

- 2. This compound | C20H39ClN2 | CID 2734231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. scbt.com [scbt.com]

- 4. 61546-01-8 | CAS DataBase [m.chemicalbook.com]

- 5. watson-int.com [watson-int.com]

- 6. This compound,>98% | IoLiTec [iolitec.de]

- 7. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Critical micelle concentration - Wikipedia [en.wikipedia.org]

- 9. researchgate.net [researchgate.net]

- 10. biolinscientific.com [biolinscientific.com]

- 11. Wilhelmy plate method | KRÜSS Scientific [kruss-scientific.com]

- 12. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

Synthesis and Characterization of 1-Hexadecyl-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the ionic liquid, 1-Hexadecyl-3-methylimidazolium chloride ([C16MIM]Cl). This document details the experimental protocols for its preparation and purification, along with a summary of its key physicochemical properties. The characterization data obtained from various analytical techniques are presented in structured tables for clarity and ease of comparison. Furthermore, signaling pathways and experimental workflows are visualized using diagrams to facilitate a deeper understanding of the processes involved.

Introduction

This compound is an ionic liquid that has garnered significant attention due to its unique properties, including high thermal stability, low vapor pressure, and excellent solubility for a wide range of organic and inorganic compounds.[1] These characteristics make it a versatile compound with applications in catalysis, material science, electrochemistry, and biotechnology.[1] Structurally, it consists of an imidazolium (B1220033) cation with a C16 alkyl chain and a methyl group, paired with a chloride anion. This guide serves as a practical resource for researchers working with or developing applications for this ionic liquid.

Synthesis of this compound

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with 1-chlorohexadecane. This nucleophilic substitution reaction leads to the formation of the desired imidazolium salt.

Experimental Protocol: Synthesis

A detailed experimental protocol for the synthesis of this compound is provided below. This protocol is a composite of methodologies reported in the literature for similar imidazolium-based ionic liquids.

Materials:

-

1-methylimidazole

-

1-chlorohexadecane

-

Ethyl acetate (B1210297) (or Toluene)

-

Anhydrous sodium sulfate (B86663) or magnesium sulfate

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer with heating mantle

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine equimolar amounts of 1-methylimidazole and 1-chlorohexadecane.

-

Add a suitable solvent, such as ethyl acetate or toluene, to the flask. The solvent helps to homogenize the reaction mixture.

-

Heat the mixture to a temperature between 60-70 °C with constant stirring.

-

Allow the reaction to proceed for 24 to 48 hours. The progress of the reaction can be monitored by techniques such as thin-layer chromatography (TLC) or NMR spectroscopy.

-

After the reaction is complete, cool the mixture to room temperature. The product, being an ionic liquid, will often separate as a denser phase.

-

Wash the product phase several times with a non-polar solvent like hexane (B92381) to remove any unreacted 1-chlorohexadecane.

-

To remove unreacted 1-methylimidazole and the reaction solvent, the product can be washed with ethyl acetate or toluene.

-

Dry the purified product under vacuum to remove any residual volatile components.

Experimental Protocol: Purification by Recrystallization

For obtaining high-purity this compound, recrystallization is a recommended method.

Procedure:

-

Dissolve the crude product in a minimal amount of a suitable hot solvent or solvent mixture (e.g., acetonitrile/ethyl acetate).

-

Slowly cool the solution to induce crystallization. The cooling process can be carried out at room temperature followed by refrigeration.

-

Once crystals have formed, separate them from the mother liquor by filtration.

-

Wash the crystals with a small amount of cold solvent to remove any remaining impurities.

-

Dry the purified crystals under vacuum.

References

An In-depth Technical Guide to the Molecular Structure and Conformation of 1-Hexadecyl-3-methylimidazolium Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the molecular structure and conformational properties of 1-Hexadecyl-3-methylimidazolium chloride ([C₁₆mim]Cl), an ionic liquid with significant interest in various scientific and pharmaceutical applications. This document summarizes key structural parameters, details the experimental and computational methodologies used for their determination, and presents logical workflows for structural analysis.

Molecular Structure

This compound is an organic salt consisting of a 1-hexadecyl-3-methylimidazolium cation and a chloride anion. The cation possesses a planar imidazolium (B1220033) ring substituted with a methyl group at the N3 position and a long hexadecyl (C16) alkyl chain at the N1 position. This amphiphilic nature, with a hydrophilic imidazolium head and a hydrophobic alkyl tail, drives its self-assembly into micelles and liquid crystalline phases.[1]

Structural Parameters

| Parameter | Bond/Angle | Value |

| Bond Lengths (Å) | N1—C1 | 1.472(5) |

| C1—N1—C3 | 108.0(3)° | |

| Dihedral Angle (°) | C1—N1—C4—C5 | -126.4(4)° |

Data obtained from the single-crystal X-ray diffraction of 1-Hexadecyl-3-methylimidazolium bromide monohydrate and presented as a close approximation for the chloride analogue.[2]

Computational studies using Density Functional Theory (DFT) at the B3LYP level have also been employed to determine the structural parameters of this compound.[1]

Molecular Conformation

The conformational landscape of the 1-hexadecyl-3-methylimidazolium cation is primarily defined by the orientation of the long alkyl chain relative to the imidazolium ring. Raman spectroscopy studies suggest that in the solid state, the hexadecyl chain predominantly adopts a trans (all-extended) conformation.[1] This extended conformation is a common feature for long-chain n-alkyl substituents in crystalline phases.

The relative orientation of the imidazolium ring with respect to the alkyl chain is a key conformational feature. In the crystal structure of the bromide analogue, the torsion angle C1—N1—C4—C5 is -126.4(4)°.[2] This indicates a specific, non-linear arrangement of the alkyl chain with respect to the imidazolium ring in the solid state.

Experimental and Computational Protocols

The determination of the molecular structure and conformation of this compound involves a combination of experimental and computational techniques.

Single-Crystal X-ray Diffraction (XRD)

Single-crystal XRD is a powerful technique for the unambiguous determination of the three-dimensional arrangement of atoms in a crystalline solid.

Methodology (based on the protocol for 1-Hexadecyl-3-methylimidazolium bromide monohydrate): [2]

-

Crystal Growth: Single crystals suitable for X-ray diffraction are typically grown by slow evaporation of a solvent from a solution of the ionic liquid.

-

Data Collection: A suitable crystal is mounted on a diffractometer. Data is collected using a monochromatic X-ray source (e.g., Mo Kα radiation) and a CCD area detector. The crystal is rotated to collect diffraction data from all possible orientations.

-

Structure Solution and Refinement: The collected diffraction data is processed to determine the unit cell dimensions and space group. The structure is then solved using direct methods and refined using full-matrix least-squares on F². All non-hydrogen atoms are typically refined anisotropically. Hydrogen atoms may be placed in calculated positions and refined using a riding model.

Density Functional Theory (DFT) Calculations

DFT is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely used to predict molecular geometries, vibrational frequencies, and other properties.

Typical Methodology: [1]

-

Model Building: The initial 3D structure of the 1-hexadecyl-3-methylimidazolium cation and the chloride anion are built using molecular modeling software.

-

Geometry Optimization: The geometry of the ion pair is optimized to find the lowest energy conformation. A common level of theory for such calculations is the B3LYP functional with a suitable basis set (e.g., 6-31G* or larger).

-

Frequency Calculations: Vibrational frequency calculations are performed on the optimized geometry to confirm that it represents a true energy minimum (no imaginary frequencies) and to predict the infrared and Raman spectra.

Raman Spectroscopy

Raman spectroscopy is a spectroscopic technique used to observe vibrational, rotational, and other low-frequency modes in a system. It is particularly sensitive to the conformation of alkyl chains.

Methodology for Conformational Analysis: [1]

-

Sample Preparation: A sample of solid this compound is placed in the path of the laser beam.

-

Data Acquisition: A Raman spectrum is recorded by exciting the sample with a monochromatic laser and collecting the scattered light.

-

Spectral Analysis: The positions and intensities of the Raman bands are analyzed. Specific vibrational modes, such as the C-C stretching and CH₂ twisting and rocking modes of the alkyl chain, are sensitive to the trans and gauche conformations. The presence of sharp and well-defined bands in specific regions of the spectrum is indicative of a high degree of conformational order, such as the all-trans conformation.

Diagrams

Caption: Workflow for determining the molecular structure of this compound.

Caption: 2D representation of the 1-Hexadecyl-3-methylimidazolium cation.

References

Thermal stability and decomposition mechanism of 1-Hexadecyl-3-methylimidazolium chloride.

An In-depth Technical Guide to the Thermal Stability and Decomposition Mechanism of 1-Hexadecyl-3-methylimidazolium Chloride

Introduction

This compound, often abbreviated as [C16mim]Cl, is an ionic liquid that has garnered significant interest due to its unique physicochemical properties, including its potential as a surfactant, catalyst, and component in advanced materials.[1] A critical aspect for its application, particularly in processes requiring elevated temperatures, is its thermal stability. This technical guide provides a comprehensive overview of the thermal stability and decomposition mechanism of [C16mim]Cl, drawing from experimental data and theoretical studies. The information is intended for researchers, scientists, and professionals in drug development and materials science who utilize or are exploring the applications of this ionic liquid.

Thermal Stability Data

The thermal stability of an ionic liquid is a key parameter that dictates its operational temperature range. For this compound, its thermal behavior has been characterized primarily using thermogravimetric analysis (TGA). The quantitative data available from the literature are summarized in the table below.

| Thermal Property | Value | Method | Reference |

| Onset Decomposition Temperature (Ts) | 296 °C | Thermogravimetric Analysis (TGA) | [1] |

| Activation Energy (Ea) - SN2 Pathway | 122 - 131 kJ/mol | Theoretical Calculation | [1] |

| Activation Energy (Ea) - Elimination Pathway | 167.7 kJ/mol | Theoretical Calculation | [1] |

Note: Detailed data on the temperature of maximum decomposition rate (Tpeak) and specific mass loss percentages at various temperatures for [C16mim]Cl are not extensively reported in the publicly available literature. The thermal stability of imidazolium-based ionic liquids is known to be influenced by the length of the alkyl chain, with some studies indicating a decrease in stability with longer chains for chloride anions.[2]

Experimental Protocols

The characterization of the thermal properties of this compound involves several key analytical techniques. The detailed methodologies for these experiments are crucial for reproducible and accurate results.

Thermogravimetric Analysis (TGA)

Thermogravimetric analysis is the fundamental technique used to determine the thermal stability of [C16mim]Cl.

-

Objective: To measure the mass loss of the sample as a function of temperature in a controlled atmosphere.

-

Instrumentation: A thermogravimetric analyzer.

-

Procedure:

-

A small sample of [C16mim]Cl (typically 5-10 mg) is placed in an inert crucible (e.g., alumina (B75360) or platinum).

-

The sample is heated from ambient temperature to a higher temperature (e.g., 600 °C) at a constant heating rate. A typical heating rate for ionic liquids is 10 °C/min.[3]

-

The analysis is conducted under a continuous flow of an inert gas, such as nitrogen or argon, at a specified flow rate (e.g., 20-50 mL/min) to prevent oxidative degradation.

-

The mass of the sample is continuously monitored and recorded as a function of temperature.

-

The onset decomposition temperature (Tonset) is determined as the temperature at which significant mass loss begins, often calculated from the intersection of the baseline and the tangent of the decomposition curve. The peak decomposition temperature (Tpeak) is identified from the derivative of the TGA curve (DTG curve), corresponding to the point of the maximum rate of mass loss.[3]

-

Pyrolysis-Gas Chromatography-Mass Spectrometry (Py-GC-MS)

This technique is employed to identify the volatile products formed during the thermal decomposition of the ionic liquid.

-

Objective: To separate and identify the chemical composition of the decomposition products.

-

Instrumentation: A pyrolyzer coupled to a gas chromatograph-mass spectrometer.

-

Procedure:

-

A microgram-level sample of [C16mim]Cl is introduced into the pyrolyzer.

-

The sample is rapidly heated to a high temperature (e.g., 550 °C) in an inert atmosphere, causing thermal decomposition.[4]

-

The resulting volatile fragments (pyrolyzates) are swept by a carrier gas (e.g., helium) into the GC column.

-

The fragments are separated based on their boiling points and interaction with the stationary phase of the GC column.

-

The separated components are then introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern for each component, allowing for its identification by comparison with mass spectral libraries.[4]

-

Differential Scanning Calorimetry (DSC)

DSC is used to investigate the phase transitions of [C16mim]Cl, such as melting and crystallization.

-

Objective: To measure the heat flow associated with phase transitions as a function of temperature.

-

Instrumentation: A differential scanning calorimeter.

-

Procedure:

-

A small, weighed sample of [C16mim]Cl is hermetically sealed in a sample pan (e.g., aluminum). An empty sealed pan is used as a reference.

-

The sample and reference are subjected to a controlled temperature program (heating and cooling cycles) at a defined rate (e.g., 10 °C/min).

-

The instrument measures the difference in heat flow required to maintain the sample and reference at the same temperature.

-

Endothermic events (e.g., melting) and exothermic events (e.g., crystallization) are recorded as peaks in the DSC thermogram. For [C16mim]Cl, a crystalline to smectic phase transition has been observed.[1]

-

Experimental and Logical Workflows

The following diagrams illustrate the workflow for the thermal analysis and the proposed decomposition mechanism of this compound.

Decomposition Mechanism

Studies indicate that the thermal decomposition of this compound primarily proceeds through a bimolecular nucleophilic substitution (SN2) reaction.[1] In this mechanism, the chloride anion acts as a nucleophile, attacking one of the electrophilic carbon atoms of the imidazolium (B1220033) cation. The most likely sites for nucleophilic attack are the methyl group and the α-carbon of the hexadecyl chain. The SN2 pathway is favored over the elimination (E2) pathway due to a lower activation energy.[1]

The primary decomposition products resulting from the SN2 mechanism are expected to be 1-methylimidazole (B24206) and 1-chlorohexadecane, or 1-hexadecylimidazole (B1338479) and chloromethane. For imidazolium halides with long alkyl chains, pyrolysis studies have generally shown the formation of haloalkanes and 1-alkylimidazoles.[4] At higher temperatures, further decomposition of the long alkyl chain via C-C bond scission can also occur.[4]

Conclusion

This compound is a thermally stable ionic liquid, with an onset of decomposition at 296 °C.[1] Its decomposition is governed by a bimolecular nucleophilic substitution (SN2) mechanism, where the chloride anion attacks the alkyl substituents on the imidazolium cation, leading to the formation of neutral imidazole (B134444) and haloalkane species. A thorough understanding of its thermal behavior, facilitated by techniques such as TGA, Py-GC-MS, and DSC, is essential for the safe and effective implementation of [C16mim]Cl in high-temperature applications across various scientific and industrial fields.

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. Thermal Stability and Decomposition Kinetics of 1-Alkyl-2,3-Dimethylimidazolium Nitrate Ionic Liquids: TGA and DFT Study - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Thermal decomposition behaviors of imidazolium-type ionic liquids studied by pyrolysis-gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility of 1-Hexadecyl-3-methylimidazolium chloride in Organic and Aqueous Solutions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of the ionic liquid 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl). This document consolidates available data on its physicochemical properties, solubility in various solvents, and behavior in aqueous solutions. Detailed experimental protocols for solubility determination and synthesis are also presented to aid researchers in their laboratory work.

Introduction

This compound, also known as [C16mim]Cl, is an ionic liquid that has garnered significant interest due to its unique properties, including low vapor pressure, high thermal stability, and excellent solvency.[1] Its structure, featuring a long hexadecyl chain, gives it surfactant-like properties, making it relevant in various applications, including catalysis, material science, and drug delivery systems. Understanding its solubility in both organic and aqueous media is crucial for its effective application in these fields.

Physicochemical Properties

A summary of the key physicochemical properties of [C16mim]Cl is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₂₀H₃₉ClN₂ | [2] |

| Molecular Weight | 342.99 g/mol | [2] |

| Appearance | White solid | [1] |

| Melting Point | 81-83 °C | [1] |

Solubility in Organic Solvents

To determine the precise solubility of [C16mim]Cl in specific organic solvents, experimental methods such as the cloud point method or spectroscopic analysis are recommended. A detailed protocol for the cloud point method is provided in Section 5.

Behavior in Aqueous Solutions

Due to its long hydrophobic hexadecyl chain and hydrophilic imidazolium (B1220033) headgroup, [C16mim]Cl exhibits amphiphilic behavior in aqueous solutions, forming micelles above a certain concentration known as the Critical Micelle Concentration (CMC). The CMC is a key parameter for understanding its self-assembly and is crucial for applications involving emulsification and solubilization.

Table 2: Critical Micelle Concentration (CMC) of [C16mim]Cl in Aqueous Solution

| Temperature (°C) | CMC (mmol/L) | Method of Determination |

| 25 | ~1.0 | Surface Tension / Conductivity |

The formation of micelles is a dynamic equilibrium process. Below the CMC, [C16mim]Cl exists as individual ions in solution. As the concentration increases to and above the CMC, these ions aggregate to form micelles, with the hydrophobic tails oriented towards the core and the hydrophilic heads facing the aqueous environment.

Experimental Protocols

This section provides detailed methodologies for the synthesis of [C16mim]Cl and the determination of its solubility.

This protocol is adapted from the synthesis of similar 1-alkyl-3-methylimidazolium chlorides.

Materials:

-

Ethyl acetate (B1210297) (dry)

-

Nitrogen gas supply

-

Two-necked round-bottom flask

-

Condenser

-

Magnetic stirrer with heating plate

-

Ice bath

-

Cannula or syringe for transfer

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a two-necked round-bottom flask equipped with a magnetic stir bar and a condenser, add 1-methylimidazole and an equal volume of dry ethyl acetate under a nitrogen atmosphere. Cool the flask in an ice bath.

-

Addition of Alkyl Halide: Slowly add a slight molar excess of 1-chlorohexane dropwise to the stirred solution.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Then, heat the reaction mixture to 60-70 °C and maintain for an extended period (e.g., 24-48 hours or until completion, which can be monitored by TLC or NMR).

-

Isolation: Cool the reaction mixture to room temperature. The ionic liquid will likely form a separate, denser layer. Decant the upper ethyl acetate layer.

-

Purification: Wash the viscous ionic liquid layer with toluene to remove any unreacted starting materials. This may require vigorous stirring. Decant the toluene layer. Repeat the washing step as necessary.

-

Drying: Remove any residual solvent under high vacuum using a rotary evaporator at a moderate temperature (e.g., 50-60 °C) to obtain the pure this compound.

This method is suitable for determining the temperature-dependent solubility of [C16mim]Cl in various solvents.

Materials:

-

This compound ([C16mim]Cl)

-

Solvent of interest

-

Sealed glass vials or a specialized cloud point apparatus

-

Controlled temperature bath with a viewing window

-

Magnetic stirrer and stir bars

-

Analytical balance

Procedure:

-

Sample Preparation: Prepare a series of samples with known compositions of [C16mim]Cl and the solvent in sealed glass vials.

-

Heating: Place a vial in the temperature-controlled bath and begin heating while stirring the solution.

-

Observation of Miscibility: Increase the temperature until the solution becomes a single, clear phase (miscible).

-

Cooling and Cloud Point Determination: Slowly cool the solution while continuously stirring and observing. The temperature at which the solution first becomes cloudy or turbid is the cloud point. This temperature represents the solubility limit for that specific composition.

-

Repeat: Repeat the heating and cooling cycle to ensure reproducibility.

-

Data Collection: Record the cloud point temperatures for all prepared compositions.

-

Phase Diagram Construction: Plot the cloud point temperatures against the mole fraction or weight percentage of [C16mim]Cl to construct a solubility phase diagram.

For aqueous solutions or solutions in UV-transparent organic solvents, UV-Vis spectroscopy can be used to determine the concentration of [C16mim]Cl, which is useful for solubility studies where the saturated solution is diluted for analysis. The imidazolium ring exhibits a characteristic UV absorbance.

Materials:

-

UV-Vis Spectrophotometer

-

Quartz cuvettes

-

Volumetric flasks and pipettes

-

[C16mim]Cl

-

Solvent (UV-transparent)

Procedure:

-

Preparation of Standard Solutions: Prepare a series of standard solutions of [C16mim]Cl in the chosen solvent with accurately known concentrations.

-

Wavelength Scan: For the most concentrated standard, perform a wavelength scan to determine the wavelength of maximum absorbance (λ_max) for the imidazolium cation.

-

Calibration Curve: Measure the absorbance of each standard solution at the determined λ_max. Plot a calibration curve of absorbance versus concentration. The relationship should be linear according to the Beer-Lambert law (A = εbc).

-

Analysis of Unknown Sample: To determine the solubility, prepare a saturated solution of [C16mim]Cl in the solvent at a specific temperature. After equilibration, carefully take an aliquot of the supernatant, ensuring no undissolved solid is transferred. Dilute the aliquot quantitatively with the solvent to a concentration that falls within the range of the calibration curve.

-

Concentration Calculation: Measure the absorbance of the diluted unknown sample at λ_max and use the calibration curve to determine its concentration. Calculate the original concentration of the saturated solution, which represents the solubility.

References

Critical Micelle Concentration of 1-Hexadecyl-3-methylimidazolium Chloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the critical micelle concentration (CMC) of the ionic liquid surfactant, 1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl). This document summarizes key quantitative data, details common experimental protocols for CMC determination, and visualizes the underlying processes of micellization and experimental workflows.

Quantitative Data Summary

The critical micelle concentration is a fundamental parameter that indicates the onset of micelle formation by surfactant molecules in a solution. For this compound, the CMC is influenced by various factors, most notably temperature and the presence of additives. The following table summarizes the available quantitative data for the CMC of [C16mim]Cl.

| Temperature (°C) | Solvent | CMC (mM) | Measurement Technique | Reference |

| 15 | H₂O | 0.87 | Not Specified | [1] |

| 25 | H₂O | 0.91 | Not Specified | [1] |

| 35 | H₂O | 0.96 | Not Specified | [1] |

| 45 | H₂O | 1.04 | Not Specified | [1] |

| 55 | H₂O | 1.15 | Not Specified | [1] |

| 65 | H₂O | 1.30 | Not Specified | [1] |

| 75 | H₂O | 1.48 | Not Specified | [1] |

| 15 | D₂O | 0.83 | Not Specified | [1] |

| 25 | D₂O | 0.87 | Not Specified | [1] |

| 35 | D₂O | 0.92 | Not Specified | [1] |

| 45 | D₂O | 1.00 | Not Specified | [1] |

| 55 | D₂O | 1.10 | Not Specified | [1] |

| 65 | D₂O | 1.24 | Not Specified | [1] |

| 75 | D₂O | 1.42 | Not Specified | [1] |

The addition of salts to aqueous solutions of ionic surfactants typically leads to a decrease in the CMC.[2][3] This is attributed to the screening of the electrostatic repulsion between the charged head groups of the surfactant monomers, which promotes aggregation at lower concentrations.[3] The magnitude of this effect depends on the nature and concentration of the added salt.

Experimental Protocols for CMC Determination

Several methods are commonly employed to determine the CMC of surfactants. The choice of method depends on the nature of the surfactant and the specific experimental conditions.[4] Below are detailed protocols for three widely used techniques for ionic liquids like [C16mim]Cl.

Conductivity Method

This method is particularly suitable for ionic surfactants and relies on the change in the electrical conductivity of the solution as micelles are formed.[5][6]

Principle: Below the CMC, the conductivity increases linearly with the surfactant concentration due to the presence of individual, mobile ions. Above the CMC, the rate of conductivity increase slows down because the newly formed micelles have a lower mobility than the individual ions, and they also bind some of the counterions.[7] The CMC is determined as the point of intersection of the two linear portions of the conductivity versus concentration plot.[8]

Protocol:

-

Preparation of Stock Solution: Prepare a concentrated stock solution of [C16mim]Cl in deionized water (e.g., 10 mM).

-

Serial Dilutions: Prepare a series of solutions with decreasing concentrations of [C16mim]Cl by serial dilution of the stock solution.

-

Calibration: Calibrate the conductivity meter using standard potassium chloride solutions.

-

Measurement:

-

Place the conductivity probe into a thermostated vessel containing a known volume of deionized water.

-

Measure the initial conductivity of the water.

-

Make successive additions of the [C16mim]Cl stock solution to the water, ensuring thorough mixing after each addition.

-

Record the conductivity after each addition has stabilized.

-

-

Data Analysis:

-

Plot the specific conductivity (κ) as a function of the [C16mim]Cl concentration.

-

Identify the two linear regions in the plot, below and above the CMC.

-

Perform a linear regression for each region.

-

The concentration at which the two regression lines intersect is the CMC.

-

Surface Tension Method

This is a classic and widely applicable method for determining the CMC of any surface-active agent.[5]

Principle: Surfactant monomers adsorb at the air-water interface, leading to a decrease in the surface tension of the solution. As the surfactant concentration increases, the interface becomes saturated with monomers. Beyond this point, further addition of the surfactant leads to the formation of micelles in the bulk solution, and the surface tension remains relatively constant. The CMC is the concentration at which this break in the surface tension versus log(concentration) plot occurs.[7]

Protocol:

-

Preparation of Solutions: Prepare a series of [C16mim]Cl solutions in deionized water covering a range of concentrations below and above the expected CMC.

-

Instrument Setup: Use a tensiometer (e.g., with a Du Noüy ring or Wilhelmy plate) and ensure it is properly calibrated.

-

Measurement:

-

Measure the surface tension of each prepared solution, ensuring the measuring probe is clean before each measurement.

-

Allow the surface tension reading to stabilize for each concentration.

-

-

Data Analysis:

-

Plot the surface tension (γ) as a function of the logarithm of the [C16mim]Cl concentration (log C).

-

The plot will show a region where surface tension decreases linearly with log C, followed by a plateau region.

-

The CMC is determined from the intersection of the two extrapolated linear portions of the plot.

-

Fluorescence Spectroscopy Method (using Pyrene (B120774) as a probe)

This is a highly sensitive method that utilizes a fluorescent probe, such as pyrene, which exhibits different fluorescence characteristics in polar and non-polar environments.[9]

Principle: Pyrene has a fluorescence emission spectrum with several vibronic bands. The ratio of the intensity of the third peak (I₃) to the first peak (I₁) is sensitive to the polarity of the microenvironment. In a polar solvent like water, this ratio is low. When micelles form, the hydrophobic pyrene molecules partition into the non-polar core of the micelles.[9] This change in the microenvironment leads to an increase in the I₃/I₁ ratio. The CMC is determined from the inflection point of the I₃/I₁ versus surfactant concentration plot.[10]

Protocol:

-

Preparation of Pyrene Stock Solution: Prepare a dilute stock solution of pyrene in a suitable organic solvent (e.g., acetone (B3395972) or ethanol) to ensure it is fully dissolved before being introduced to the aqueous system.

-

Preparation of Surfactant-Probe Solutions:

-

Prepare a series of [C16mim]Cl solutions in deionized water.

-

To each solution, add a small aliquot of the pyrene stock solution to achieve a final pyrene concentration that is very low (typically in the micromolar range) to avoid excimer formation.[11]

-

-

Fluorescence Measurement:

-

Use a spectrofluorometer to measure the fluorescence emission spectrum of each solution. The excitation wavelength for pyrene is typically around 334-339 nm.[11]

-

Record the emission spectra over a range that includes the first and third vibronic peaks (approximately 373 nm and 384 nm, respectively).[11]

-

-

Data Analysis:

-

Calculate the ratio of the fluorescence intensities of the third peak (I₃) to the first peak (I₁).

-

Plot the I₃/I₁ ratio as a function of the [C16mim]Cl concentration.

-

The resulting plot will be sigmoidal. The CMC is determined from the midpoint of the transition in the sigmoidal curve.

-

Visualizations

Micellization Process of this compound

The formation of micelles is a spontaneous self-assembly process driven by the hydrophobic effect. The long hexadecyl chains of the [C16mim]⁺ cations are hydrophobic, while the methylimidazolium head groups are hydrophilic. In aqueous solution, the hydrophobic tails seek to minimize their contact with water molecules, leading to their aggregation into a micellar core, with the hydrophilic head groups remaining in contact with the surrounding water.

Caption: Self-assembly of [C16mim]⁺ monomers into a micelle above the CMC.

Experimental Workflow for CMC Determination

The determination of the CMC involves a systematic workflow, from the preparation of the sample solutions to the final data analysis and interpretation. The following diagram outlines the general steps applicable to the conductivity, surface tension, and fluorescence spectroscopy methods.

Caption: General experimental workflow for determining the CMC of [C16mim]Cl.

References

- 1. researchgate.net [researchgate.net]

- 2. Salinity Effect on the Surfactant Critical Micelle Concentration through Surface Tension Measurement [ijogst.put.ac.ir]

- 3. researchgate.net [researchgate.net]

- 4. Surfactant Self-Assembling and Critical Micelle Concentration: One Approach Fits All? - PMC [pmc.ncbi.nlm.nih.gov]

- 5. surfactant.alfa-chemistry.com [surfactant.alfa-chemistry.com]

- 6. justagriculture.in [justagriculture.in]

- 7. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. youtube.com [youtube.com]

- 9. agilent.com [agilent.com]

- 10. upload.wikimedia.org [upload.wikimedia.org]

- 11. rsc.org [rsc.org]

A Deep Dive into the Self-Assembly and Aggregation of [C16MIM]Cl in Aqueous Solution

A Technical Guide for Researchers and Drug Development Professionals

The ionic liquid 1-hexadecyl-3-methylimidazolium chloride, commonly abbreviated as [C16MIM]Cl, has garnered significant attention in various scientific fields, including drug delivery, catalysis, and materials science, owing to its unique amphiphilic nature and tunable physicochemical properties. This technical guide provides an in-depth analysis of the self-assembly and aggregation behavior of [C16MIM]Cl in aqueous solutions, offering a comprehensive resource for researchers, scientists, and professionals in drug development. This document summarizes key quantitative data, details common experimental protocols, and visualizes the underlying processes to facilitate a deeper understanding of this versatile surfactant.

Core Concepts: Self-Assembly and Micellization

Surfactants like [C16MIM]Cl are amphiphilic molecules, possessing a hydrophilic (water-loving) head group and a hydrophobic (water-fearing) tail. In aqueous solutions, these molecules exhibit a remarkable phenomenon known as self-assembly. Below a certain concentration, [C16MIM]Cl exists as individual monomers. However, as the concentration increases, a critical point is reached where the hydrophobic tails spontaneously associate to minimize their contact with water, forming organized aggregates called micelles. This concentration is termed the Critical Micelle Concentration (CMC).[1][2][3] The formation of these micellar structures is a thermodynamically driven process, primarily governed by the hydrophobic effect, which leads to a significant increase in the entropy of the overall system.[2]

The aggregation behavior of [C16MIM]Cl is not static and can be influenced by various factors such as temperature, the presence of additives like salts or polymers, and the nature of the counter-ion.[4][5][6] Understanding these influences is crucial for tailoring the properties of [C16MIM]Cl solutions for specific applications.

Quantitative Aggregation Parameters of [C16MIM]Cl

The following table summarizes key quantitative data related to the aggregation of [C16MIM]Cl in aqueous solution, compiled from various studies. It is important to note that slight variations in reported values can arise from differences in experimental conditions and techniques.

| Parameter | Value | Temperature (°C) | Experimental Technique | Reference |

| Critical Micelle Concentration (CMC) | 0.87 - 1.1 mM | 25 | Surface Tension, Conductivity | [1] |

| Aggregation Number (Nagg) | ~49 | 25 | Static Light Scattering | [1] |

| Degree of Micelle Ionization (α) | ~0.2 - 0.3 | 25 | Conductivity | [7] |

| Standard Gibbs Free Energy of Micellization (ΔG°mic) | -30 to -35 kJ/mol | 25 | Multiple Methods | [8] |

| Standard Enthalpy of Micellization (ΔH°mic) | -5 to -10 kJ/mol | 25 | Isothermal Titration Calorimetry | [7][8] |

| Standard Entropy of Micellization (ΔS°mic) | ~80 to 100 J/mol·K | 25 | Multiple Methods | [8] |

Experimental Protocols for Characterizing [C16MIM]Cl Aggregation

A variety of experimental techniques are employed to investigate the self-assembly and aggregation of [C16MIM]Cl. Below are detailed methodologies for some of the most common and critical experiments.

Surface Tension Measurement for CMC Determination

Principle: The surface tension of a surfactant solution decreases as the concentration of the surfactant increases because the surfactant monomers adsorb at the air-water interface. Once the interface is saturated and micelles begin to form, the surface tension remains relatively constant with further increases in surfactant concentration. The CMC is determined as the point of intersection of the two linear portions of the surface tension versus log(concentration) plot.[1]

Methodology:

-

Prepare a stock solution of [C16MIM]Cl of a known high concentration in ultrapure water.

-

Create a series of dilutions from the stock solution to cover a wide concentration range, both below and above the expected CMC.

-

Measure the surface tension of each solution using a tensiometer (e.g., Du Noüy ring or Wilhelmy plate method) at a constant temperature.

-

Plot the surface tension values as a function of the logarithm of the [C16MIM]Cl concentration.

-

The CMC is identified as the concentration at the sharp break in the curve.

Conductivity Measurement for CMC and Degree of Ionization Determination

Principle: The electrical conductivity of an ionic surfactant solution changes with concentration. Below the CMC, the conductivity increases linearly as more charge-carrying monomers are added. Above the CMC, the rate of increase in conductivity with concentration decreases because the newly formed micelles have a lower mobility than the individual ions, and a significant fraction of the counter-ions become associated with the micelle surface. The CMC is determined from the break in the conductivity versus concentration plot. The degree of micelle ionization (α) can be calculated from the ratio of the slopes of the two linear regions.[3][9]

Methodology:

-

Prepare a series of [C16MIM]Cl solutions of varying concentrations in deionized water.

-

Measure the electrical conductivity of each solution using a calibrated conductivity meter at a constant temperature.

-

Plot the specific conductivity against the molar concentration of [C16MIM]Cl.

-

The plot will show two linear regions with different slopes. The point of intersection of these two lines corresponds to the CMC.

-

The degree of micelle ionization (α) is calculated as the ratio of the slope of the line above the CMC to the slope of the line below the CMC.

Steady-State Fluorescence Quenching for Aggregation Number Determination

Principle: This technique utilizes a fluorescent probe (e.g., pyrene) that preferentially partitions into the hydrophobic core of the micelles and a quencher that also resides within the micelles. The quenching of the probe's fluorescence follows Poisson statistics, which relates the quenching efficiency to the average number of quencher molecules per micelle. By knowing the total concentrations of the surfactant, probe, and quencher, the aggregation number (the average number of surfactant molecules per micelle) can be determined.[10][11][12]

Methodology:

-

Prepare a series of aqueous solutions containing a fixed concentration of [C16MIM]Cl (well above its CMC) and a constant, low concentration of a fluorescent probe (e.g., pyrene).

-

To these solutions, add varying concentrations of a hydrophobic quencher (e.g., cetylpyridinium (B1207926) chloride).

-

Measure the steady-state fluorescence intensity of the probe in each sample using a spectrofluorometer.

-

The data is analyzed using the following equation: ln(I₀/I) = [Quencher] / ([Surfactant] - CMC) * Nagg, where I₀ and I are the fluorescence intensities in the absence and presence of the quencher, respectively, and Nagg is the aggregation number.

-

A plot of ln(I₀/I) versus the quencher concentration will yield a straight line, from the slope of which Nagg can be calculated.

Isothermal Titration Calorimetry (ITC) for Thermodynamic Parameters

Principle: ITC directly measures the heat changes that occur upon the formation or dissociation of micelles. By titrating a concentrated solution of [C16MIM]Cl into water (or vice versa), the enthalpy of demicellization (or micellization) can be determined. The resulting titration curve also allows for the determination of the CMC. From these parameters, the Gibbs free energy and entropy of micellization can be calculated.[7][8]

Methodology:

-

Fill the sample cell of the ITC instrument with deionized water and the injection syringe with a concentrated solution of [C16MIM]Cl.

-

Perform a series of small, sequential injections of the [C16MIM]Cl solution into the water while monitoring the heat evolved or absorbed.

-

The resulting thermogram will show peaks corresponding to each injection. The integrated heat per injection is plotted against the total surfactant concentration.

-

The plot will show a sigmoidal curve. The inflection point of this curve corresponds to the CMC, and the change in enthalpy across the transition corresponds to the enthalpy of micellization (ΔH°mic).

-

The Gibbs free energy of micellization (ΔG°mic) can be calculated using the equation ΔG°mic = RT ln(Xcmc), where Xcmc is the CMC in mole fraction units. The entropy of micellization (ΔS°mic) can then be determined from the Gibbs-Helmholtz equation: ΔG°mic = ΔH°mic - TΔS°mic.

Visualizing the Processes

To further clarify the concepts and experimental workflows, the following diagrams are provided in the DOT language for Graphviz.

References

- 1. Scrutinizing Self-Assembly, Surface Activity and Aggregation Behavior of Mixtures of Imidazolium Based Ionic Liquids and Surfactants: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Thermodynamics of micellization - Wikipedia [en.wikipedia.org]

- 3. eacademic.ju.edu.jo [eacademic.ju.edu.jo]

- 4. Influence of sodium carboxymethylcellulose on the aggregation behavior of aqueous this compound solutions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. sciforum.net [sciforum.net]

- 6. researchgate.net [researchgate.net]

- 7. researchgate.net [researchgate.net]

- 8. scispace.com [scispace.com]

- 9. scribd.com [scribd.com]

- 10. Aggregation number - Wikipedia [en.wikipedia.org]

- 11. pages.jh.edu [pages.jh.edu]

- 12. Determination of the aggregation number of detergent micelles using steady-state fluorescence quenching - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Toxicity and Ecotoxicity of 1-Hexadecyl-3-methylimidazolium chloride

Introduction

1-Hexadecyl-3-methylimidazolium chloride ([C16mim]Cl), a member of the imidazolium-based ionic liquids family, has garnered interest for various applications due to its unique physicochemical properties, such as low vapor pressure and high thermal stability.[1] Ionic liquids are often considered potential "green" solvents, but their environmental and toxicological profiles require rigorous assessment.[2] A critical aspect of the toxicology of 1-alkyl-3-methylimidazolium salts is the well-documented trend of increasing biological activity and toxicity with the elongation of the alkyl side chain.[3][4][5] This guide synthesizes the available toxicological and ecotoxicological data for this compound, providing researchers, scientists, and drug development professionals with a detailed overview of its safety profile. Due to the scarcity of specific data for the C16 variant, findings are contextualized with data from shorter-chain analogues to illustrate established trends.

Mammalian and In Vitro Toxicity

The primary toxicological data available for [C16mim]Cl is derived from in vitro cytotoxicity studies. These studies indicate a high level of toxicity to various cell lines, which is consistent with the structure-activity relationship of long-chain ionic liquids.

Quantitative Cytotoxicity Data

The 50% cytotoxic concentration (CC50) of [C16mim]Cl has been determined for several cell lines, highlighting its potent cytotoxic effects. The data summarized below demonstrates that concentrations in the low microgram per milliliter range are effective at inducing cell death.

| Cell Line | Cell Type | Endpoint | Value (µg/mL) | Reference |

| 3T3 | Mouse Fibroblast | CC50 | 16.42 | [6] |

| SH-SY5Y | Human Neuroblastoma | CC50 | 17.57 | [6] |

| HaCaT | Human Keratinocyte | CC50 | 171.50 | [6] |

Antimicrobial and Antifungal Activity

[C16mim]Cl has demonstrated significant biocidal properties, particularly against parasitic amoebae and fungal biofilms. This strong antimicrobial activity is a key area of its potential application but also underscores its potent biological effects.

| Organism | Activity | Endpoint | Value (µg/mL) | Exposure Time | Reference |

| Acanthamoeba spp. (MZ404332) | Amoebicidal (Cyst Inactivation) | 100% Inactivation | 1.95 | 24 h | [6] |

| Acanthamoeba spp. (MZ404337) | Amoebicidal (Cyst Inactivation) | 100% Inactivation | 7.81 | 24 h | [6] |

| Candida tropicalis | Antifungal (Biofilm Eradication) | MBEC | 0.45 | - | [7] |

MBEC: Minimum Biofilm Eradication Concentration

Mechanism of Toxicity

The toxicity of long-chain imidazolium (B1220033) ionic liquids like [C16mim]Cl is primarily attributed to their surfactant-like properties and their ability to disrupt cellular membranes.[2][3] The molecule's amphiphilic nature, with a long, lipophilic C16 alkyl chain and a hydrophilic imidazolium headgroup, facilitates its insertion into the lipid bilayer of cell membranes. This interaction increases membrane permeability, leading to a loss of cellular integrity, leakage of cytoplasmic contents, and ultimately, apoptosis or necrosis.

References

- 1. nbinno.com [nbinno.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. NTP Technical Report on the Toxicity Studies of Select Ionic Liquids (1-Ethyl-3-Methylimidazolium Chloride, 1-Butyl-3-Methylimidazolium Chloride, 1-Butyl-1-Methylpyrrolidinium Chloride, and N-Butylpyridinium Chloride) Administered in Drinking Water to Sprague Dawley (Hsd:Sprague Dawley® SD®) Rats and B6C3F1/N Mice - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. Acute toxicity and effects of 1-alkyl-3-methylimidazolium bromide ionic liquids on green algae - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. revistas.ufg.br [revistas.ufg.br]

- 7. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

GHS Hazard Information for 1-Hexadecyl-3-methylimidazolium chloride: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction: 1-Hexadecyl-3-methylimidazolium chloride (CAS RN: 61546-01-8), a member of the imidazolium-based ionic liquids class, has garnered interest for various applications due to its unique physicochemical properties, including its use as a surfactant and in material sciences.[1][2] However, a comprehensive and consistent toxicological profile is not well-established in publicly available literature, presenting challenges for risk assessment and safe handling in research and development settings. This technical guide synthesizes the available GHS hazard information, physicochemical data, and insights into its potential mechanisms of toxicity, while also highlighting significant data gaps.

GHS Hazard Classification

The GHS classification for this compound presents some inconsistencies based on notifications submitted to the European Chemicals Agency (ECHA). The available data from the ECHA Classification and Labelling (C&L) Inventory, as aggregated by PubChem, shows conflicting reports.[3] One notification indicates that the substance meets the criteria for skin and eye irritation, while another suggests it does not meet the criteria for any GHS hazard classification.[3] Furthermore, some safety data sheets (SDS) suggest additional hazards, such as being toxic if swallowed and hazardous to the aquatic environment, though these are not consistently reported and lack publicly available quantitative data for verification.[4][5]

Table 1: Summary of GHS Hazard Classifications

| Hazard Class | Hazard Statement | Source |

| Skin Corrosion/Irritation | H315: Causes skin irritation | ECHA C&L Inventory[3] |

| Serious Eye Damage/Eye Irritation | H319: Causes serious eye irritation | ECHA C&L Inventory[3] |

| Acute Toxicity (Oral) | H301: Toxic if swallowed | Inconsistently reported in some SDSs[4] |

| Hazardous to the Aquatic Environment (Chronic) | H411: Toxic to aquatic life with long lasting effects | Inconsistently reported in some SDSs[4] |

Note: The classifications for acute oral toxicity and aquatic toxicity are not consistently reported across all sources and lack supporting quantitative data in the public domain.

Physicochemical Properties

Understanding the physicochemical properties of this compound is essential for assessing its potential for exposure and biological interaction. There are some discrepancies in the reported values, particularly for the melting point, which may be due to differences in purity or the presence of hydrates.

Table 2: Physicochemical Data for this compound

| Property | Value | Source(s) |

| CAS Registry Number | 61546-01-8 | PubChem[3] |

| Molecular Formula | C₂₀H₃₉ClN₂ | PubChem[3] |

| Molecular Weight | ~343.0 g/mol | PubChem[3] |

| Appearance | White to off-white crystalline solid | [1] |

| Melting Point | 81-83 °C or 210 °C (conflicting reports) | [1] |

| Solubility | Soluble in water and organic solvents | [1] |

Toxicological Data

A significant data gap exists for the quantitative toxicological endpoints for this compound. No specific LD50 (oral, dermal) or LC50 (inhalation) values were found in the reviewed literature. However, some in vitro cytotoxicity data is available.

Table 3: Summary of Available Toxicological Data

| Endpoint | Test System | Result | Source(s) |

| In Vitro Cytotoxicity | Human keratinocytes (HaCaT) | CC50: 171.50 µg/mL | [6] |

| Mouse embryonic fibroblast (3T3) | CC50: 16.42 µg/mL | [6] | |

| Human neuroblastoma (SH-SY5Y) | CC50: 17.57 µg/mL | [6] | |

| Antimicrobial Activity | Acanthamoeba spp. cysts | Inactivation at 1.95-7.81 µg/mL | [6] |

| Candida tropicalis biofilms | MBEC: 0.45 µg/mL | [7] | |

| In Vitro Anti-tumor Activity | NCI-60 human tumor cell lines | Active against leukemia cell lines | [8] |

CC50: 50% cytotoxic concentration; MBEC: Minimum biofilm eradication concentration.

The general trend for imidazolium-based ionic liquids is that toxicity increases with the length of the alkyl side chain.[9][10] This is often attributed to their surfactant-like properties, which enhance their ability to disrupt cell membranes.[11]

Mechanisms of Toxicity

While a detailed signaling pathway for this compound has not been elucidated, the primary mechanism of toxicity for long-chain imidazolium (B1220033) ionic liquids is believed to be the disruption of the plasma membrane's integrity.[11] This initial interaction can lead to a cascade of secondary effects, including oxidative stress.

Proposed Mechanism of Toxicity Workflow

Caption: Proposed mechanism of toxicity for this compound.

Studies on similar ionic liquids suggest that this membrane disruption can lead to increased production of reactive oxygen species (ROS), resulting in oxidative stress and subsequent lipid peroxidation, ultimately contributing to cell death.[9]

Experimental Protocols

While specific experimental reports for this compound are not publicly available, the GHS classifications for skin and eye irritation would likely be based on standardized methods such as the OECD Test Guidelines.

Experimental Workflow for Skin Irritation Assessment (Based on OECD 404)

Caption: General experimental workflow for an acute dermal irritation study (OECD 404).

Experimental Workflow for Eye Irritation Assessment (Based on OECD 405)

Caption: General experimental workflow for an acute eye irritation study (OECD 405).

Conclusion and Data Gaps

This compound is classified as a skin and eye irritant in at least one notification to the ECHA C&L Inventory. However, there is a notable lack of publicly available, quantitative data to support a comprehensive hazard assessment, particularly for acute oral toxicity and aquatic toxicity, which are mentioned in some SDSs. The primary mechanism of toxicity is likely related to its surfactant properties causing cell membrane disruption.

Key Data Gaps:

-

Acute Toxicity: No publicly available LD50 (oral, dermal) or LC50 (inhalation) values.

-

Aquatic Toxicity: No quantitative data (EC50, LC50) for fish, daphnia, or algae.

-

Detailed Toxicological Studies: Lack of published reports detailing the experimental conditions and results for skin/eye irritation or other toxicological endpoints.

-

Genotoxicity and Carcinogenicity: No available data on the mutagenic or carcinogenic potential of this substance.

For professionals in research and drug development, it is crucial to handle this compound with appropriate personal protective equipment, including gloves and eye protection, and to prevent its release into the environment. Given the data gaps, a precautionary approach is warranted until more comprehensive toxicological data becomes available.

References

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. This compound | C20H39ClN2 | CID 2734231 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. merckmillipore.com [merckmillipore.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. revistas.ufg.br [revistas.ufg.br]

- 7. 1-n-Hexadecyl-3-methylimidazolium methanesulfonate and chloride salts with effective activities against Candida tropicalis biofilms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. A profile of the in vitro anti-tumor activity of imidazolium-based ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Toxicity of imidazolium-based ionic liquids on Physa acuta and the snail antioxidant stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. The Imidazolium Ionic Liquids Toxicity is Due to Their Effect on the Plasma Membrane - PubMed [pubmed.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to 1-Hexadecyl-3-methylimidazolium chloride for Researchers and Drug Development Professionals

Introduction

1-Hexadecyl-3-methylimidazolium chloride, an ionic liquid, has garnered considerable attention within the scientific community for its unique physicochemical properties and versatile applications. This document serves as an in-depth technical resource, providing researchers, scientists, and drug development professionals with essential information on its nomenclature, properties, synthesis, and key applications, with a focus on its antimicrobial and antibiofilm activities.

Nomenclature and Identification

A clear understanding of the various names and identifiers for this compound is crucial for accurate literature searches and chemical sourcing.

Synonyms and Alternative Names: [1][2][3]

-

1-Cetyl-3-methylimidazolium Chloride

-

3-Hexadecyl-1-methyl-1H-imidazolium Chloride

-

1-Hexadecyl-3-methyl-1H-Imidazolium Chloride

-

HMIMCl[4]

-

[C16MIM]Cl[4]

-

HexadecMIM Cl

-

C1C16Im Cl

-

Im1,16 Cl

Chemical Identifiers:

| Identifier | Value | Reference |

| CAS Number | 61546-01-8 | [1][2] |

| Molecular Formula | C₂₀H₃₉N₂•Cl | [1] |

| Molecular Weight | 342.99 g/mol | [1][2] |

| IUPAC Name | 1-hexadecyl-3-methylimidazol-3-ium chloride | [2] |

| InChI | InChI=1S/C20H39N2.ClH/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-22-19-18-21(2)20-22;/h18-20H,3-17H2,1-2H3;1H/q+1;/p-1 | [2] |

| SMILES | CCCCCCCCCCCCCCCCN1C=C--INVALID-LINK--C.[Cl-] | [2] |

Physicochemical Properties

This compound exhibits several key properties characteristic of ionic liquids, including high thermal stability and solubility in various solvents.[4]

Quantitative Data:

| Property | Value | Reference |

| Melting Point | 81-83 °C | [4] |

| Density | 1.193 g/cm³ | |

| Appearance | White to almost white powder or crystalline solid | [4] |

| Purity | >96.0% (HPLC) or >98% | |

| Crystallite Size | 37.8 nm | [5] |

| Phase Transition Enthalpy | 21.2 kJ/mol (Crystalline to smectic phase) | [5] |

Synthesis and Experimental Protocols

The synthesis of this compound is typically achieved through the quaternization of 1-methylimidazole (B24206) with an appropriate hexadecyl halide.

Experimental Protocol: Synthesis of this compound

This protocol is based on the synthesis of the bromide analog, which follows a similar synthetic route.[6]

Materials:

-

1-methylimidazole

-

1-bromohexadecane (B154569) (can be substituted with 1-chlorohexadecane)

-

Ethyl acetate (B1210297)

Procedure:

-

In a reaction flask, dissolve 1-methylimidazole (1 equivalent) in ethyl acetate.

-

Add 1-bromohexadecane (1 equivalent) to the solution.

-

The reaction mixture is stirred under a controlled nitrogen atmosphere at 65°C for 24 hours.[6]

-

After the reaction is complete, cool the mixture to room temperature.

-

The resulting solid product is collected by filtration.

-

Wash the product with ethyl acetate to remove any unreacted starting materials.

-

Dry the purified 1-Hexadecyl-3-methylimidazolium bromide (or chloride) under vacuum at 40°C for 24 hours.[6]

Caption: Synthesis workflow for this compound.

Applications in Research and Drug Development

This compound is a versatile compound with applications spanning catalysis, material science, and biotechnology.[4]

Key Application Areas

Caption: Overview of key application areas.

Antimicrobial and Antibiofilm Activity

A significant area of research for this compound is its potent antimicrobial and antibiofilm properties. Studies have demonstrated its effectiveness against various pathogens, including Candida tropicalis biofilms and methicillin-resistant Staphylococcus aureus (MRSA).[7][8][9]

The antimicrobial activity is influenced by the length of the alkyl chain, with longer chains generally resulting in a lower minimal inhibitory concentration (MIC).[10] The mode of action is believed to be dependent on the molecule's surface activity.[10]

Experimental Protocol: Evaluation of Biofilm Elimination

The following is a generalized protocol based on a study evaluating the efficacy of this compound against Candida tropicalis biofilms.[7][8]

Objective: To determine the Minimum Biofilm Eradication Concentration (MBEC).

Materials:

-

This compound (C16MImCl)

-

Candida tropicalis culture

-

Microtiter plates

-

Appropriate growth medium

-

MTT reduction assay reagents

Procedure:

-

Biofilm Formation: Grow Candida tropicalis biofilms in the wells of a microtiter plate under suitable conditions.

-

Exposure to C16MImCl: Prepare serial dilutions of C16MImCl in the growth medium.

-

Remove the planktonic cells from the established biofilms and add the different concentrations of C16MImCl to the wells.

-

Incubate the plates to allow the ionic liquid to act on the biofilms.

-

Viability Assessment: After incubation, wash the wells to remove the C16MImCl.

-

Determine the viability of the remaining biofilm cells using the MTT reduction assay. This assay measures the metabolic activity of the cells.

-

MBEC Determination: The MBEC is defined as the lowest concentration of C16MImCl that results in a significant reduction (e.g., 80%) of viable cells in the biofilm.[7][8]

Caption: Workflow for assessing antibiofilm activity.

Safety and Handling

While offering numerous advantages, it is essential to handle this compound with appropriate safety precautions.

Hazard Identification: [2]

-

Skin Irritation: May cause skin irritation.

-

Eye Irritation: May cause serious eye irritation.

Precautionary Statements:

-

Wear protective gloves, eye protection, and face protection.

-

IF ON SKIN: Wash with plenty of soap and water.

-

Take off contaminated clothing and wash it before reuse.

Conclusion

This compound is a multifaceted ionic liquid with a growing number of applications in scientific research and industrial processes. Its well-defined synthesis, unique physicochemical properties, and potent biological activities, particularly its antimicrobial and antibiofilm efficacy, make it a compound of significant interest for further investigation and development. This guide provides a foundational understanding for researchers and professionals seeking to explore the potential of this versatile chemical.

References

- 1. scbt.com [scbt.com]